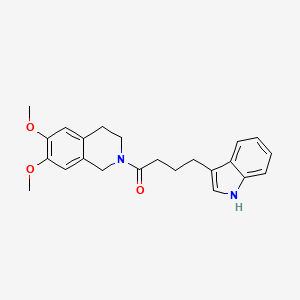![molecular formula C14H10N8O B10982386 N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10982386.png)
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.
Formation of the Tetrazolopyridine Moiety: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with a tetrazole-forming reagent like sodium azide.
Final Coupling: The final step is the coupling of the triazole-phenyl intermediate with the tetrazolopyridine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coordination complexes.
Industrial Chemistry: The compound is investigated for its potential use in the synthesis of high-energy materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: These compounds share the triazole ring and exhibit similar energetic properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain the triazole ring and are studied for their anticancer properties.
3-(1H-1,2,3-triazol-4-yl)pyridine: This compound shares the triazole and pyridine moieties and is studied as a selective SIRT3 inhibitor.
Uniqueness
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combination of the triazole, phenyl, and tetrazolopyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10N8O |
|---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H10N8O/c23-14(10-4-5-12-18-20-21-22(12)7-10)17-11-3-1-2-9(6-11)13-15-8-16-19-13/h1-8H,(H,17,23)(H,15,16,19) |
InChI Key |
CUKLLHHAAWAVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN3C(=NN=N3)C=C2)C4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-ethoxyphenyl)-4-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B10982315.png)
![2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10982324.png)
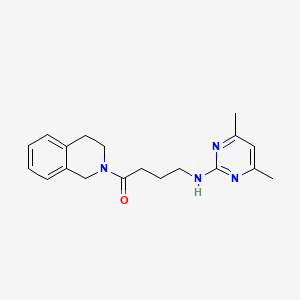
![1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B10982334.png)
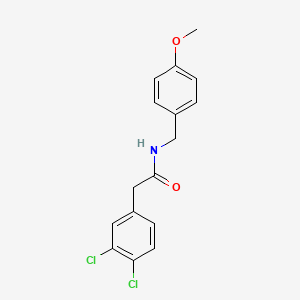
![1-(morpholin-4-yl)-2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B10982340.png)

![N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10982355.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B10982357.png)
![2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B10982363.png)
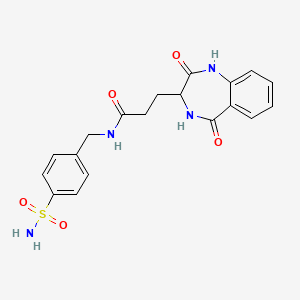
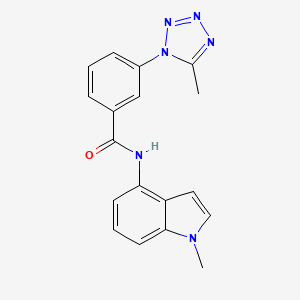
![1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone](/img/structure/B10982378.png)
